molecular formula C21H16BrClO5 B4625124 2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate

2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate

Cat. No. B4625124
M. Wt: 463.7 g/mol
InChI Key: NHMSFGBDTNTEQP-OVCLIPMQSA-N
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Description

This compound belongs to a class of organic molecules with potential significance in various fields of chemistry and material science. Its structure suggests a complex interaction between different functional groups, which could impart unique chemical and physical properties.

Synthesis Analysis

The synthesis of closely related compounds often involves multi-step procedures, starting from simpler aromatic compounds. For example, a procedure for synthesizing enantiomerically pure diarylethanes, which share a resemblance to the target compound, has been developed, demonstrating the potential for producing optically pure enantiomers through crystallization and resolution processes (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been extensively analyzed using techniques such as single-crystal X-ray diffraction. These studies provide a deep insight into the solid-state structure, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Bakheit et al., 2023).

Scientific Research Applications

Synthesis and Antiprotozoal Activity

Research has explored the synthesis and potential applications of complex organic compounds, such as furans and their derivatives, for antiprotozoal activity. One study involved the synthesis of 2,5-bis(4-guanylphenyl)furans and related analogues, which were evaluated for their antimalarial and antitrypanosomal activities. These compounds showed significant activity against Trypanosoma rhodesiense, suggesting a potential application in the development of treatments for trypanosomiasis (Das & Boykin, 1977).

Synthesis of Thiazoles and Their Antimicrobial Activities

Another study focused on the synthesis of thiazoles and their fused derivatives, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This research highlights the potential of complex organic compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).

Inhibition Efficiencies of Quinoxalines as Corrosion Inhibitors

Research on quinoxalines compounds has been conducted to determine their efficiency as corrosion inhibitors for copper in nitric acid media. This study provides insight into the relationship between molecular structure and inhibition efficiency, highlighting the potential application of complex organic compounds in material science and engineering (Zarrouk et al., 2014).

properties

IUPAC Name

[2-bromo-4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]-6-ethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClO5/c1-3-26-19-10-13(9-17(22)20(19)27-12(2)24)8-15-11-18(28-21(15)25)14-4-6-16(23)7-5-14/h4-11H,3H2,1-2H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSFGBDTNTEQP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-ethoxyphenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate
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2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate
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2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 4
Reactant of Route 4
2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 5
2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate
Reactant of Route 6
2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate

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